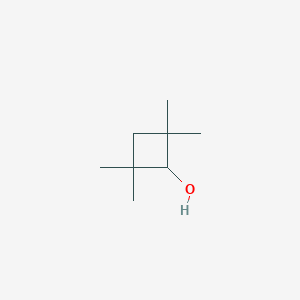

Cyclobutanol, 2,2,4,4-tetramethyl-

Overview

Description

“Cyclobutanol, 2,2,4,4-tetramethyl-” is a chemical compound with the molecular formula C8H16O . It is also known as 2,2,4,4-Tetramethylcyclobutanol . This compound is used in various fields of organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of “Cyclobutanol, 2,2,4,4-tetramethyl-” involves pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . A ruthenium-on-carbon catalyzed selective synthesis of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) from 2,2,4,4-tetramethylcyclobutanone (CBDK) under solvent-free conditions has been developed .Molecular Structure Analysis

The molecular structure of “Cyclobutanol, 2,2,4,4-tetramethyl-” is characterized by a cyclobutyl ring, which makes it more rigid than cyclohexanedimethanol (CHDM) and ethylene glycol (EG) . The molecular weight of this compound is 128.212 Da .Chemical Reactions Analysis

The reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with various nucleophiles has been demonstrated to be dependent on the reaction conditions, steric factors, and the nucleophilicity of the attacking species .Physical and Chemical Properties Analysis

“Cyclobutanol, 2,2,4,4-tetramethyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 147.6±8.0 °C at 760 mmHg, and a flash point of 52.9±10.9 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 144.8±3.0 cm3 .Scientific Research Applications

Synthesis and Antifeedant Activity

- A study on the synthesis of 2,2,4,4-Tetramethyl-N,N′-bis(2,6-dimethylphenyl) cyclobutane-1,3-diimine, derived from the plant Arundo donax, revealed its lack of significant antifeedant activity against the boll weevil (Anthonomus grandis) (Mochizuki et al., 2000).

Ring Expansion and Synthesis Techniques

- Research described a transition-metal-free oxidative ring expansion of the cyclobutanol moiety to 4-tetralones, highlighting a rapid and regioselective process (Natho et al., 2018).

- Another study explored the synthesis of homochiral cis-2-hydroxymethylcyclobutanols, which can be converted into γ-lactones, potential precursors for biologically active compounds (Sato et al., 1992).

Chemical Properties and Reactions

- A study on intramolecular cycloadditions of cyclobutadiene with dienes provided insight into the reactivity of cyclobutene-containing adducts and their potential for various pericyclic pathways (Limanto et al., 2003).

- Research involving 2,2,4,4‐Tetramethylcyclobutane‐1,3‐dithione explored its use as a stable thioketone and a building block for introducing a cyclobutane moiety as a spacer unit (Heimgartner & Mlostoń, 2004).

Applications in Material Science

- A study on the synthesis and application status of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) discussed its use in producing polyesters with higher glass transition temperatures and improved weather and hydrolysis resistance (Yang, 2013).

Mechanism of Action

Safety and Hazards

The safety data sheet for “Cyclobutanol, 2,2,4,4-tetramethyl-” recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . The European Food Safety Authority concluded that for single uses, the substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer if the substance is used as co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .

Future Directions

Tetramethylcyclobutanediol (TMCD), a difunctional monomer that can be polymerized with terephthalic acid (TPA) and other diols to yield copolyesters with superior properties to conventional TPA polyesters, is becoming popular . It has a cyclobutyl ring that makes it more rigid than cyclohexanedimethanol (CHDM) and EG, thus TMCD containing TPA copolyesters can have high heat resistance and impact strength . This suggests that “Cyclobutanol, 2,2,4,4-tetramethyl-” and its derivatives have potential for future applications in the production of high-performance plastics .

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQXFRIDDHPSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481239 | |

| Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-72-0 | |

| Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

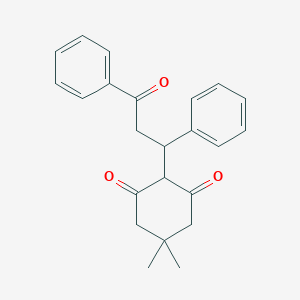

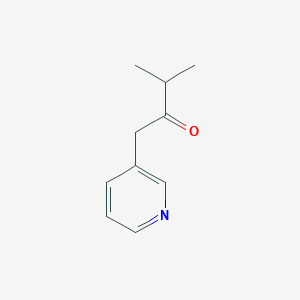

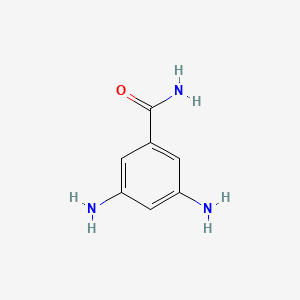

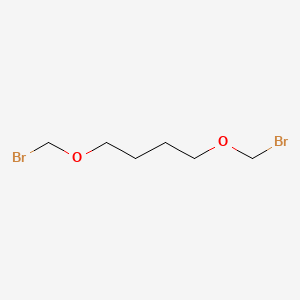

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.